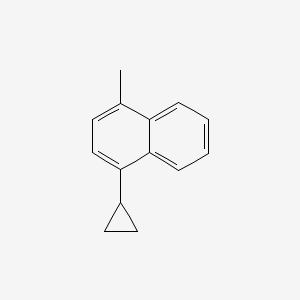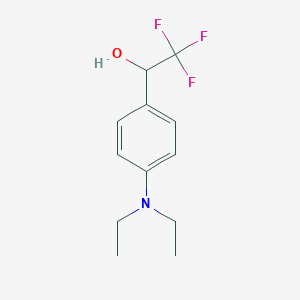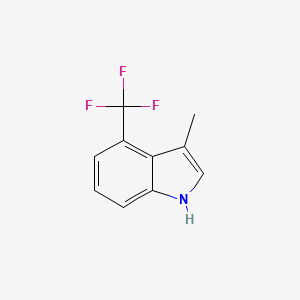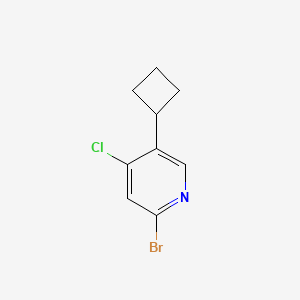
1-Cyclopropyl-4-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-methylnaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-methylnaphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of cyclopropyl methyl ketone and other precursors. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-Cyclopropyl-4-methylnaphthalene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-methylnaphthalene involves its interaction with molecular targets and pathways within biological systems. The cyclopropyl group imparts strain to the molecule, making it highly reactive and capable of forming covalent bonds with target molecules. This reactivity can lead to the modulation of biological pathways and the exertion of specific effects .
Comparaison Avec Des Composés Similaires
Cyclopropylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
4-Methylnaphthalene: Lacks the cyclopropyl group, making it less reactive.
Cyclopropylmethylbenzene: Contains both cyclopropyl and methyl groups but attached to a benzene ring.
Uniqueness: 1-Cyclopropyl-4-methylnaphthalene is unique due to the presence of both a cyclopropyl group and a methyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C14H14 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-cyclopropyl-4-methylnaphthalene |
InChI |
InChI=1S/C14H14/c1-10-6-9-13(11-7-8-11)14-5-3-2-4-12(10)14/h2-6,9,11H,7-8H2,1H3 |
Clé InChI |
OGDIQKNWIXUNRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)
![Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)





![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)



